Application: Methyl 2-(3,4-dimethoxyphenyl)acetate is used as an important intermediate in organic synthesis
Method of Application: The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, it would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.
Results: The outcomes of these reactions would depend on the specific synthesis pathway. In general, the goal would be to create a new compound with desired properties.
Application: It is also used in life science research as a labeled compound.
Method of Application: Again, the specific methods of application can vary greatly depending on the specific research being conducted. It could be used in a variety of experimental procedures, such as in vitro studies, cell culture studies, or animal models.
Results: The outcomes of these studies would depend on the specific research questions being investigated. The results could potentially contribute to our understanding of biological processes or the development of new therapeutic strategies.
Application: It reacts with formaldehyde in the presence of acid to give an isochromanone.
Method of Application: The specific method involves reacting Methyl 2-(3,4-dimethoxyphenyl)acetate with formaldehyde in the presence of an acid. The reaction conditions would need to be carefully controlled.
Results: The outcome of this reaction is the formation of an isochromanone.
Application: Homoveratric Acid, a metabolite of Methyl 2-(3,4-dimethoxyphenyl)acetate, inhibits brain mitochondrial respiration.
Method of Application: This would typically be studied using in vitro techniques, such as mitochondrial respiration assays.
Application: It is used in pharmaceutical research as a precursor for the synthesis of various drugs
Method of Application: The specific methods of application can vary greatly depending on the specific drug being synthesized. It would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.
Results: The outcomes of these reactions would depend on the specific drug being synthesized. In general, the goal would be to create a new drug with desired therapeutic properties.
Application: It is used in material science for the synthesis of various materials
Method of Application: The specific methods of application can vary greatly depending on the specific material being synthesized. It would be used in a reaction with other compounds under controlled conditions of temperature and pressure.
Results: The outcomes of these reactions would depend on the specific material being synthesized. In general, the goal would be to create a new material with desired properties.
Methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula . It features a methoxy-substituted aromatic ring and an acetate functional group, making it a member of the ester family. The compound typically appears as a white or colorless to light yellow powder or liquid, with a minimum purity of 98% in commercial preparations . Its structure consists of a phenyl group substituted with two methoxy groups at the 3 and 4 positions, linked to an acetyl group.
These reactions highlight its reactivity due to the presence of both the ester and aromatic functionalities.
Several methods exist for synthesizing methyl 2-(3,4-dimethoxyphenyl)acetate:
These methods allow for flexibility in synthesis depending on available reagents and desired product purity.
Methyl 2-(3,4-dimethoxyphenyl)acetate finds applications in various fields:
Interaction studies involving methyl 2-(3,4-dimethoxyphenyl)acetate are essential for understanding its potential therapeutic effects. Research has indicated that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in inflammation and oxidative stress responses. These interactions may help elucidate its mechanism of action and therapeutic potential .
Several compounds share structural similarities with methyl 2-(3,4-dimethoxyphenyl)acetate. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl homoveratrate | Contains a longer carbon chain attached to the phenol | Exhibits distinct pharmacological properties |
Methyl 2-(3-cyano-4-nitrophenyl)acetate | Contains cyano and nitro substituents on the phenyl ring | Potentially different biological activity |
Methyl 2-(3,4-dihydroxyphenyl)acetate | Hydroxyl groups instead of methoxy | Increased polarity may enhance solubility |
Methyl 2-(3,4-dimethoxyphenyl)acetate is unique due to its specific methoxy substitutions, which may influence its biological activity and reactivity compared to these similar compounds.